3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with a unique structure that includes a cyclopropyl group, a thiazole ring, and a pyridazine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, including the formation of the pyridazine core, the introduction of the cyclopropyl group, and the attachment of the thiazole and pyrrolidine moieties. Common reagents and conditions used in these reactions include:
Cyclopropylation: Introduction of the cyclopropyl group can be achieved using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Thiazole Formation: The thiazole ring can be synthesized using 2-methyl-1,3-thiazole-4-carboxylic acid and appropriate coupling reagents.
Pyrrolidine Attachment: The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine core instead of pyridazine.
3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine: Similar structure but with a pyrazine core.
Uniqueness
The uniqueness of 3-Cyclopropyl-6-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C17H20N4O2S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C17H20N4O2S/c1-11-18-15(10-24-11)17(22)21-7-6-12(8-21)9-23-16-5-4-14(19-20-16)13-2-3-13/h4-5,10,12-13H,2-3,6-9H2,1H3 |
InChI Key |
RCFYHFNYBQOQOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C4CC4 |
Origin of Product |
United States |
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